Comparative Binding Affinity and Receptor Occupancy Profile of Serlopitant
Serlopitant demonstrates potent and selective binding to the NK1 receptor, a key target in pruritus and inflammation. While direct head-to-head Ki data against all comparators is not uniformly available in a single public source, cross-study comparable data and class-level inference establish a differentiated profile. Serlopitant achieves >90% central nervous system (CNS) NK1 receptor occupancy at the clinically relevant dose of 5 mg, a level of target engagement not consistently reported for other NK1 antagonists [1]. Furthermore, its pharmacology is noted to be more favorable than that of the approved NK1 antagonist aprepitant [2]. This combination of high potency and efficient CNS target engagement is a key differentiator.
| Evidence Dimension | CNS NK1 Receptor Occupancy at Clinical Dose |
|---|---|
| Target Compound Data | >90% occupancy at 5 mg dose |
| Comparator Or Baseline | Not explicitly quantified for comparators in the same study context; however, this level of occupancy is a benchmark for potent CNS target engagement. |
| Quantified Difference | N/A (Class-level inference based on reported data for Serlopitant). |
| Conditions | Human clinical study context; measurement of CNS NK1R occupancy by positron emission tomography (PET) imaging or inferred from clinical efficacy at 5 mg dose. |
Why This Matters
High CNS receptor occupancy at a defined dose provides a quantitative benchmark for target engagement, ensuring that in vivo studies using Serlopitant achieve the desired pharmacodynamic effect, which may not be guaranteed with less well-characterized NK1 antagonists.
- [1] Biermann Medizin. (2018). Serlopitant bei Pruritus: Erhebliche Reduktion des Juckreizes. [Serlopitant in pruritus: Significant reduction in itch]. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). Serlopitant Ligand Page. Comment section. View Source
